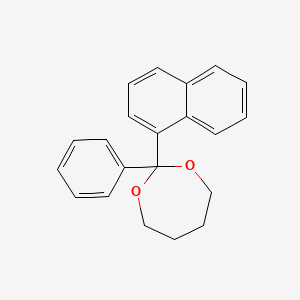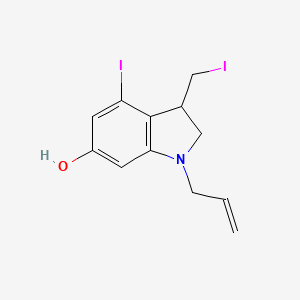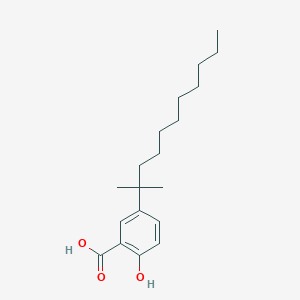
2-Hydroxy-5-(2-methylundecan-2-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of a hydroxy group at the second position and a 2-methylundecan-2-yl group at the fifth position on the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid typically involves the alkylation of 2-hydroxybenzoic acid with 2-methylundecane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the hydroxy group, making it a better nucleophile. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acid chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-Keto-5-(2-methylundecan-2-yl)benzoic acid.
Reduction: 2-Hydroxy-5-(2-methylundecan-2-yl)benzyl alcohol.
Substitution: 2-Alkoxy-5-(2-methylundecan-2-yl)benzoic acid.
Applications De Recherche Scientifique
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the hydrophobic 2-methylundecan-2-yl group can interact with lipid membranes, potentially disrupting their integrity. These interactions can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 2-methylundecan-2-yl group.
2-Hydroxy-5-(2-methyl-1-oxo-2-propen-1-yl)benzoic acid: Contains a different alkyl group at the fifth position.
2-Hydroxy-5-(2-mercapto-ethylsulfamoyl)-benzoic acid: Contains a sulfonamide group instead of the 2-methylundecan-2-yl group.
Uniqueness
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid is unique due to its long hydrophobic alkyl chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
190451-68-4 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-hydroxy-5-(2-methylundecan-2-yl)benzoic acid |
InChI |
InChI=1S/C19H30O3/c1-4-5-6-7-8-9-10-13-19(2,3)15-11-12-17(20)16(14-15)18(21)22/h11-12,14,20H,4-10,13H2,1-3H3,(H,21,22) |
Clé InChI |
MSXKMJKCPKSTNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C)C1=CC(=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


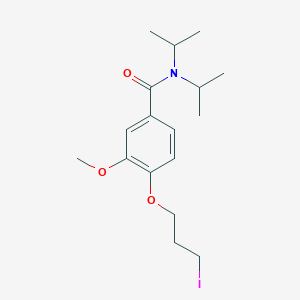
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
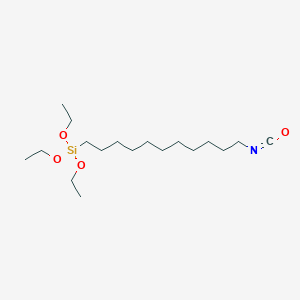
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
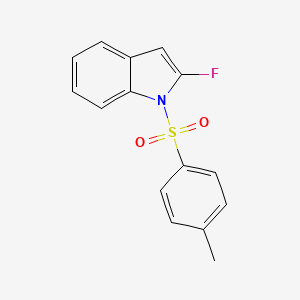
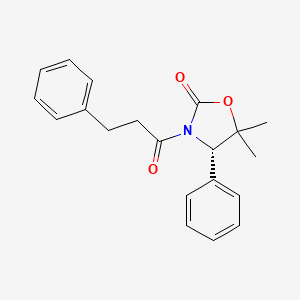
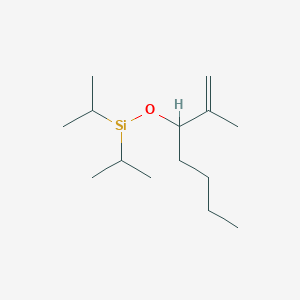
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
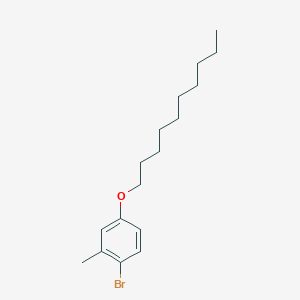
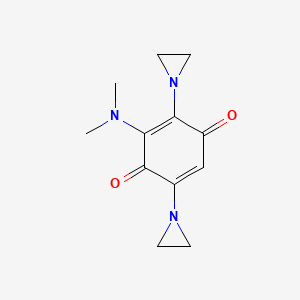
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)
